molecular formula C12H9N5OS2 B10996639 4-methyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B10996639
M. Wt: 303.4 g/mol
InChI Key: RJYLTQPLDFSDEW-UHFFFAOYSA-N
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Description

    4-methyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound with a unique structure.

  • It combines a thiazole ring, a thiadiazole ring, and a pyridine ring, along with an amide functional group.
  • The compound’s chemical formula is C14H10N6O1S3.
  • It exhibits interesting pharmacological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and refluxing in suitable solvents.

      Industrial Production: While I don’t have specific industrial production methods, research labs often produce it on a smaller scale for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, stability, and biological activity.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: Research into its therapeutic potential, especially in cancer treatment.

      Industry: May find applications in materials science or as intermediates in drug development.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • It could inhibit enzymes, modulate signaling pathways, or affect cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiazole- and thiadiazole-based molecules.

      Uniqueness: Highlight its distinct features, such as the pyridine ring and the specific substitution pattern.

    Remember that this compound’s properties and applications are still an active area of research, and ongoing studies contribute to our understanding

    Properties

    Molecular Formula

    C12H9N5OS2

    Molecular Weight

    303.4 g/mol

    IUPAC Name

    4-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

    InChI

    InChI=1S/C12H9N5OS2/c1-7-10(20-17-16-7)11(18)15-12-14-9(6-19-12)8-2-4-13-5-3-8/h2-6H,1H3,(H,14,15,18)

    InChI Key

    RJYLTQPLDFSDEW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3

    Origin of Product

    United States

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